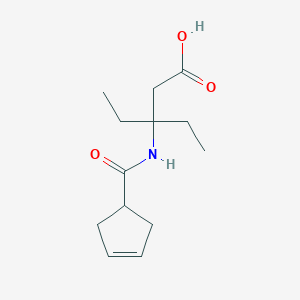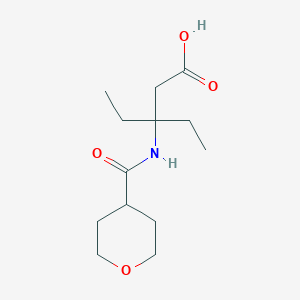![molecular formula C17H16ClNO5 B6663777 3-[[2-(4-Chloronaphthalen-1-yl)oxyacetyl]amino]oxolane-3-carboxylic acid](/img/structure/B6663777.png)
3-[[2-(4-Chloronaphthalen-1-yl)oxyacetyl]amino]oxolane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[2-(4-Chloronaphthalen-1-yl)oxyacetyl]amino]oxolane-3-carboxylic acid is a synthetic organic compound characterized by its complex molecular structure This compound features a naphthalene ring substituted with a chlorine atom, an oxolane ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[2-(4-Chloronaphthalen-1-yl)oxyacetyl]amino]oxolane-3-carboxylic acid typically involves multiple steps:
Formation of the Naphthalene Derivative: The starting material, 4-chloronaphthalene, undergoes a Friedel-Crafts acylation to introduce an acyl group, forming 4-chloronaphthalen-1-yl ketone.
Oxolane Ring Formation: The ketone is then reacted with an appropriate oxolane precursor under acidic conditions to form the oxolane ring.
Amidation: The oxolane derivative is then subjected to amidation with an amino acid derivative to introduce the amino group.
Carboxylation: Finally, the compound is carboxylated to introduce the carboxylic acid group, completing the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[[2-(4-Chloronaphthalen-1-yl)oxyacetyl]amino]oxolane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group.
Substitution: The chlorine atom on the naphthalene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other nucleophiles in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
3-[[2-(4-Chloronaphthalen-1-yl)oxyacetyl]amino]oxolane-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[[2-(4-Chloronaphthalen-1-yl)oxyacetyl]amino]oxolane-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloronaphthalene: A simpler compound with a similar naphthalene structure but lacking the oxolane and carboxylic acid groups.
Naphthalene-1-carboxylic acid: Contains a carboxylic acid group but lacks the chlorine and oxolane functionalities.
Oxolane derivatives: Compounds with similar oxolane rings but different substituents.
Uniqueness
3-[[2-(4-Chloronaphthalen-1-yl)oxyacetyl]amino]oxolane-3-carboxylic acid is unique due to its combination of a chlorinated naphthalene ring, an oxolane ring, and a carboxylic acid group. This unique structure imparts specific chemical and biological properties that are not found in simpler or less functionalized analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3-[[2-(4-chloronaphthalen-1-yl)oxyacetyl]amino]oxolane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO5/c18-13-5-6-14(12-4-2-1-3-11(12)13)24-9-15(20)19-17(16(21)22)7-8-23-10-17/h1-6H,7-10H2,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMJTNHJMUOOOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(C(=O)O)NC(=O)COC2=CC=C(C3=CC=CC=C32)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Methoxy-3-methyl-3-[2-[2-(trifluoromethyl)phenoxy]propanoylamino]butanoic acid](/img/structure/B6663696.png)

![3-[(5-Chlorofuran-2-carbonyl)amino]-3-ethylpentanoic acid](/img/structure/B6663716.png)
![3-Ethyl-3-[(1-methyl-6-oxopyridazine-3-carbonyl)amino]pentanoic acid](/img/structure/B6663723.png)
![3-[[1-(Dimethylcarbamoyl)piperidine-4-carbonyl]amino]-3-ethylpentanoic acid](/img/structure/B6663736.png)

![3-Ethyl-3-[(6-methylpyridine-2-carbonyl)amino]pentanoic acid](/img/structure/B6663762.png)
![3-[[5-(4-Fluorophenyl)furan-2-carbonyl]amino]oxolane-3-carboxylic acid](/img/structure/B6663770.png)
![3-[[2-(3-Chlorophenyl)-1,3-thiazole-4-carbonyl]amino]oxolane-3-carboxylic acid](/img/structure/B6663772.png)
![3-[[2-(3,4,5-Trimethoxyphenyl)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B6663774.png)
![3-[3-[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]propanoylamino]oxolane-3-carboxylic acid](/img/structure/B6663780.png)
![3-[3-(2,4-Dioxoquinazolin-1-yl)propanoylamino]oxolane-3-carboxylic acid](/img/structure/B6663782.png)
![3-[[5-(4-Bromophenyl)thiophene-2-carbonyl]amino]oxolane-3-carboxylic acid](/img/structure/B6663789.png)
![3-[[3-[(3-Fluorophenoxy)methyl]benzoyl]amino]oxolane-3-carboxylic acid](/img/structure/B6663795.png)
